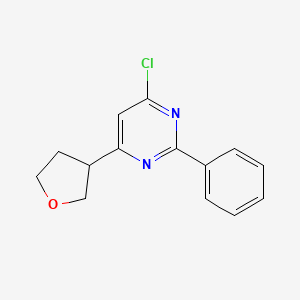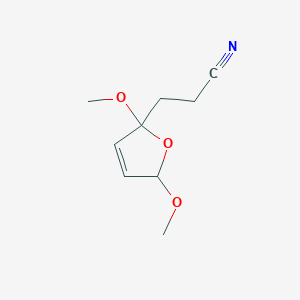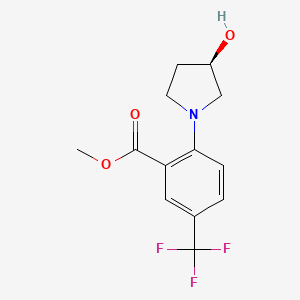
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a phenyl group at the 2-position, and a tetrahydrofuran-3-yl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dichloropyrimidine with tetrahydrofuran in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) itself. The reaction mixture is heated to reflux, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrahydrofuran ring can be oxidized to form lactones or reduced to form tetrahydropyran derivatives.
Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Formation of 4-amino-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine or 4-thio-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine.
Oxidation: Formation of lactones.
Reduction: Formation of tetrahydropyran derivatives.
Coupling: Formation of various substituted phenyl derivatives.
科学的研究の応用
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structural features, such as the chloro and phenyl groups, contribute to its binding affinity and specificity. Additionally, the tetrahydrofuran ring may enhance its solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-Phenyl-4,6-dichloropyrimidine: Lacks the tetrahydrofuran ring but shares the phenyl and chloro substituents.
4-Chloro-2-phenylpyrimidine: Similar structure but without the tetrahydrofuran ring.
2-Phenyl-6-(tetrahydrofuran-3-yl)pyrimidine: Similar structure but without the chloro group.
Uniqueness
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine is unique due to the presence of both the chloro and tetrahydrofuran substituents, which may confer distinct chemical and biological properties. The combination of these groups can enhance its reactivity and potential as a versatile scaffold in drug discovery and other applications.
特性
分子式 |
C14H13ClN2O |
|---|---|
分子量 |
260.72 g/mol |
IUPAC名 |
4-chloro-6-(oxolan-3-yl)-2-phenylpyrimidine |
InChI |
InChI=1S/C14H13ClN2O/c15-13-8-12(11-6-7-18-9-11)16-14(17-13)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2 |
InChIキー |
NHBPQSOCWIGXMQ-UHFFFAOYSA-N |
正規SMILES |
C1COCC1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780749.png)
![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)



![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)

![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)






